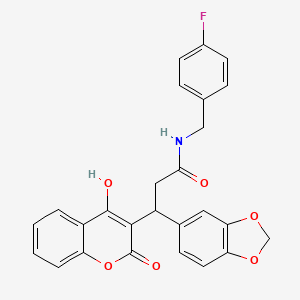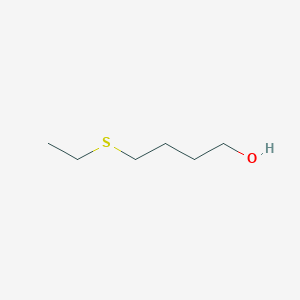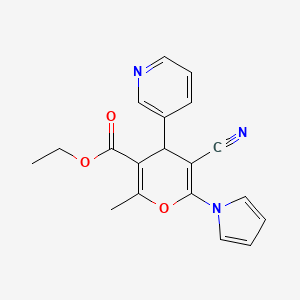
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzodioxole ring, a fluorobenzyl group, and a hydroxy-oxo-chromenyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine group.
Synthesis of the chromenyl moiety: This can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride.
Coupling reactions: The final step involves coupling the intermediate products to form the target compound under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-benzodioxol-5-yl)-N-benzyl-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the fluorine atom.
3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Contains a chlorine atom instead of fluorine.
3-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide may confer unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C26H20FNO6 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C26H20FNO6/c27-17-8-5-15(6-9-17)13-28-23(29)12-19(16-7-10-21-22(11-16)33-14-32-21)24-25(30)18-3-1-2-4-20(18)34-26(24)31/h1-11,19,30H,12-14H2,(H,28,29) |
Clé InChI |
OHBDEXPODKUFEC-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)

![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)

![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)


![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)